molecular formula C20H18Cl2N4O3S B12486624 N-(2,3-dichlorophenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,3-dichlorophenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12486624
M. Wt: 465.4 g/mol
InChI Key: VMGGYBNXTAOUSN-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a benzodioxin moiety, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzodioxin Moiety: This step may involve the use of palladium-catalyzed coupling reactions.

    Attachment of the Dichlorophenyl Group: This is usually done via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dichlorophenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2,3-dichlorophenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of N-(2,3-dichlorophenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its specific structural features, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18Cl2N4O3S

Molecular Weight

465.4 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H18Cl2N4O3S/c1-2-26-19(12-6-7-15-16(10-12)29-9-8-28-15)24-25-20(26)30-11-17(27)23-14-5-3-4-13(21)18(14)22/h3-7,10H,2,8-9,11H2,1H3,(H,23,27)

InChI Key

VMGGYBNXTAOUSN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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